1-Butan-2-yloxy-N,N-diethyl-methanethioamide
Description
1-Butan-2-yloxy-N,N-diethyl-methanethioamide is a thioamide derivative characterized by a central methanethioamide core substituted with diethylamine groups and a butan-2-yloxy moiety.
Properties
CAS No. |
91852-97-0 |
|---|---|
Molecular Formula |
C9H19NOS |
Molecular Weight |
189.32 g/mol |
IUPAC Name |
O-butan-2-yl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C9H19NOS/c1-5-8(4)11-9(12)10(6-2)7-3/h8H,5-7H2,1-4H3 |
InChI Key |
HSTIQRYGALJPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=S)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yloxy-N,N-diethyl-methanethioamide typically involves the reaction of butan-2-ol with N,N-diethylmethanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yloxy-N,N-diethyl-methanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Butan-2-yloxy-N,N-diethyl-methanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Butan-2-yloxy-N,N-diethyl-methanethioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Disulfiram (1-(Diethylthiocarbamoyldisulfanyl)-N,N-diethyl-methanethioamide)
- Key Differences : Disulfiram replaces the butan-2-yloxy group in the target compound with a disulfanyl (-S-S-) bridge. This structural variation confers distinct redox activity and metal-binding properties to disulfiram, which are critical for its role as an ALDH inhibitor and anticancer agent .
- Similarities : Both compounds share the N,N-diethyl-methanethioamide backbone, enabling sulfur-based coordination to metals.
Thioacetamide (CH₃C(S)NH₂)
- Key Differences : Thioacetamide lacks the oxygenated alkyl chain and diethylamine substituents, resulting in simpler coordination behavior and lower steric hindrance.
- Similarities : The thioamide (-C(S)NH₂) group is common to both, suggesting shared reactivity in nucleophilic substitution or metal chelation .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences : This compound features a benzamide core with an N,O-bidentate directing group, contrasting with the thioamide and alkyloxy groups in the target compound.
Physicochemical and Reactivity Comparison
Research Findings and Gaps
- Disulfiram : Demonstrated tumoricidal activity in glioblastoma stem cells via ALDH inhibition and ROS generation .
- Thioacetamide : Catalyzes multicomponent reactions (e.g., 1-thioamidoalkyl-2-naphthol synthesis) due to its nucleophilic sulfur .
- Target Compound : Further studies are needed to explore its coordination chemistry (e.g., with Pd or Cu) and biological activity, building on structural parallels to disulfiram and N,O-directing groups.
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